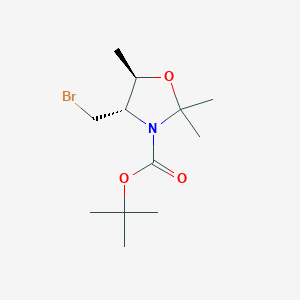

tert-butyl (4S,5R)-4-(bromomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate

Descripción

tert-Butyl (4S,5R)-4-(bromomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is a chiral oxazolidine derivative widely utilized as a key intermediate in enantioselective organic synthesis. Its structure features a bromomethyl group at the 4-position of the oxazolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and stereochemical control at the (4S,5R) positions . The compound is synthesized via bromination of the corresponding hydroxymethyl precursor using CBr₄ and PPh₃ in CH₂Cl₂, achieving high stereochemical fidelity . Its primary role is in constructing complex molecules, such as thiazoline-based drug candidates or fluorinated sphingosine analogues, through nucleophilic substitution or cross-coupling reactions .

Propiedades

IUPAC Name |

tert-butyl (4S,5R)-4-(bromomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BrNO3/c1-8-9(7-13)14(12(5,6)16-8)10(15)17-11(2,3)4/h8-9H,7H2,1-6H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEULXYRJGBJWFF-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4S,5R)-4-(bromomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate typically involves the reaction of a suitable oxazolidine precursor with a brominating agent. Commonly used brominating agents include N-bromosuccinimide (NBS) and bromine (Br2). The reaction is usually carried out in an inert solvent such as dichloromethane (DCM) or chloroform, under controlled temperature conditions to ensure selectivity and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters would be essential to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl (4S,5R)-4-(bromomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could introduce a carboxyl group.

Aplicaciones Científicas De Investigación

Organic Synthesis

One of the primary applications of tert-butyl (4S,5R)-4-(bromomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is in organic synthesis. The compound can serve as an intermediate in the synthesis of various biologically active molecules.

Table 1: Synthesis Applications

Medicinal Chemistry

In medicinal chemistry, this compound's oxazolidine structure is particularly noteworthy. Oxazolidines are known for their role in drug development due to their ability to act as chiral auxiliaries and intermediates.

Case Study: Antimicrobial Agents

Research has indicated that derivatives of oxazolidines exhibit antimicrobial properties. For instance, modifications of tert-butyl (4S,5R)-4-(bromomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate have shown promise in enhancing the efficacy of existing antibiotics.

Chiral Auxiliary

The compound’s chiral nature makes it an excellent candidate as a chiral auxiliary in asymmetric synthesis. This application is crucial for producing enantiomerically pure compounds which are often required in pharmaceuticals.

Table 2: Chiral Auxiliary Applications

| Reaction Type | Role of Compound | Reference |

|---|---|---|

| Asymmetric Synthesis | Enhances selectivity and yield of desired enantiomers | |

| Catalytic Reactions | Acts as a catalyst or co-catalyst |

Material Science Applications

The compound can also be explored in material science for developing new materials with specific properties such as thermal stability and mechanical strength.

Case Study: Polymer Development

Recent studies have focused on incorporating tert-butyl (4S,5R)-4-(bromomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate into polymer matrices to enhance their performance characteristics.

Mecanismo De Acción

The mechanism of action of tert-butyl (4S,5R)-4-(bromomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can lead to the inhibition or modification of enzyme activity, affecting biological pathways.

Comparación Con Compuestos Similares

Comparison with Similar Oxazolidine Derivatives

The reactivity and applications of oxazolidine derivatives depend on substituents at the 4-position, stereochemistry, and functional groups. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Key Research Findings

Bromomethyl vs. Hydroxymethyl: The bromomethyl group in the target compound enhances reactivity in nucleophilic substitutions compared to the hydroxymethyl precursor. For example, it reacts with 4-mercapto-2-methylphenol to form sulfur-containing derivatives critical for peroxisome proliferator-activated receptor δ (PPARδ) agonists . In contrast, the hydroxymethyl derivative () is a stable intermediate requiring activation (e.g., bromination) for further functionalization .

Stereochemical Influence :

- The (4S,5R) configuration ensures stereochemical control in downstream products. For instance, fluorinated sphingosine analogues synthesized from similar oxazolidines retain chirality critical for biological activity .

- Diastereomeric mixtures (e.g., ) complicate purification and reduce enantiomeric excess, limiting their utility in drug synthesis .

Functional Group Diversity: The ethoxy propenyl group () enables conjugate additions or cycloadditions, expanding access to polyfunctionalized molecules . The cyano group () offers versatility in click chemistry or Strecker reactions but lacks the leaving-group capability of bromine .

Biological Relevance: Bromomethyl-containing oxazolidines are pivotal in synthesizing thiazoline cores with PPARδ agonism, demonstrating IC₅₀ values in the nanomolar range . Fluorinated derivatives () exhibit enhanced metabolic stability and membrane permeability compared to non-fluorinated analogues .

Actividad Biológica

tert-butyl (4S,5R)-4-(bromomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is a chiral compound with significant implications in various fields such as medicinal chemistry, biochemical research, and material science. This article explores its biological activity, mechanisms of action, and potential applications based on recent findings.

- Molecular Formula : C12H22BrNO3

- Molecular Weight : 308.21198 g/mol

- CAS Number : 1175888-09-1

The biological activity of this compound is largely attributed to its bromomethyl group, which acts as an electrophile. This allows it to participate in nucleophilic substitution reactions with various biological targets, including enzymes and receptors. The steric hindrance provided by the tert-butyl group enhances its selectivity and reactivity in these interactions.

Types of Reactions

- Nucleophilic Substitution : The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

- Oxidation : The compound can undergo oxidation to introduce new functional groups.

- Reduction : Reduction processes can convert the bromomethyl group into other derivatives.

Pharmacological Applications

Research indicates that tert-butyl (4S,5R)-4-(bromomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its ability to enhance drug efficacy and stability makes it a valuable compound in drug development.

Enzyme Interaction Studies

Studies have shown that this compound can inhibit certain enzyme activities by modifying their active sites through electrophilic attack. For instance, it has been utilized in research focusing on enzyme inhibitors and receptor interactions, providing insights into biological pathways relevant to therapeutic targets.

Case Study 1: Inhibition of Enzyme Activity

A study assessed the impact of tert-butyl (4S,5R)-4-(bromomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate on enzyme secretion in bacterial models. High concentrations (50 μM) resulted in approximately 50% inhibition of target enzyme secretion without complete inhibition of cellular activity .

Case Study 2: Synthesis of Pharmaceutical Agents

In a synthetic route involving this compound, researchers demonstrated its role as a key intermediate in developing novel therapeutic agents aimed at treating neurodegenerative diseases . The unique reactivity associated with its bromomethyl group facilitated the formation of complex molecules with potential therapeutic benefits.

Applications in Research and Industry

| Field | Application |

|---|---|

| Pharmaceutical Development | Key intermediate in synthesizing drugs targeting neurological disorders. |

| Biochemical Research | Used for studying enzyme inhibitors and receptor interactions. |

| Polymer Chemistry | Acts as a building block for specialized polymers used in coatings and adhesives. |

| Agricultural Chemistry | Contributes to developing safer pesticides and herbicides for sustainable agriculture. |

| Material Science | Utilized in producing advanced materials with enhanced properties for electronics and nanotechnology. |

Safety Considerations

While tert-butyl (4S,5R)-4-(bromomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate exhibits promising biological activity, it is important to note safety warnings associated with its use:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl (4S,5R)-4-(bromomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate?

- Methodological Answer : The compound can be synthesized via a multi-step protocol. First, reduce a precursor like tert-butyl (4R,5S)-4-(hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate using LiAlH₄ in anhydrous tetrahydrofuran (THF) at 0°C . The resulting alcohol is then brominated using a reagent like PBr₃ or CBr₄ in dichloromethane (DCM). Key parameters include maintaining anhydrous conditions, controlled temperature (0–5°C), and purification via silica gel chromatography (hexane:ethyl acetate gradients). Monitor reaction progress using TLC and confirm stereochemistry via ¹H/¹³C NMR coupling constants .

Q. How can the stereochemical integrity of the (4S,5R) configuration be validated during synthesis?

- Methodological Answer : Use nuclear Overhauser effect spectroscopy (NOESY) or rotating-frame Overhauser effect spectroscopy (ROESY) to confirm spatial proximity of substituents. For example, cross-peaks between the bromomethyl proton and the C5 methyl group in ROESY confirm the (4S,5R) configuration . High-resolution mass spectrometry (HRMS) and optical rotation measurements further validate purity and enantiomeric excess (>95% ee) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify key signals: bromomethyl (δ ~3.5–4.0 ppm, triplet), tert-butyl (δ ~1.4 ppm, singlet), and oxazolidine ring protons (δ ~3.0–4.5 ppm).

- HRMS : Confirm molecular ion [M+H]⁺ at m/z = 334.08 (calculated for C₁₃H₂₂BrNO₃).

- IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~600 cm⁻¹) stretches .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bromomethyl group acts as a leaving group in SN₂ reactions. For example, reaction with NaN₃ in DMF at 60°C yields an azide derivative, a precursor for click chemistry. Optimize by using catalytic tetrabutylammonium iodide (TBAI) to enhance reaction rates. Monitor conversion via ¹H NMR disappearance of the δ ~3.8 ppm (CH₂Br) signal .

Q. What strategies mitigate racemization during functionalization of the oxazolidine ring?

- Methodological Answer : Racemization risks arise at the C4 and C5 stereocenters. Use low-temperature conditions (<0°C) and non-polar solvents (e.g., toluene) to stabilize the transition state. For example, coupling with Grignard reagents requires slow addition over 2 hours at -20°C. Validate enantiopurity via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol = 90:10) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of target enzymes (e.g., proteases). Parameterize the bromomethyl group’s van der Waals radius (1.95 Å) and partial charge (-0.15 e). Compare binding affinities with non-brominated analogs to assess halogen bonding contributions .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for bromomethyl intermediate synthesis: How to resolve?

- Analysis : Yields vary (60–85%) due to competing elimination pathways. Mitigate by:

- Using anhydrous DCM and freshly distilled PBr₃.

- Adding molecular sieves (4Å) to scavenge H₂O.

- Quenching with NaHCO₃ to minimize acid-catalyzed decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.